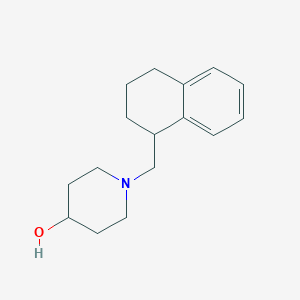
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol
Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 . It is used for research purposes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.36 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Affinity and Selectivity as σ Ligands
- Binding Affinities for σ Receptors : Certain derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol have shown binding affinities to σ1 and σ2 receptors. This includes compounds with subnanomolar IC50 values, indicating high potency (Berardi et al., 1998).
- Selective σ1 and σ2 Ligands : Some derivatives displayed significant selectivity, over 100,000-fold, for either σ1 or σ2 receptors, which could be of interest in receptor-specific studies or therapeutic applications (Berardi et al., 1998).
Potential in Antimalarial Research
- Antimalarial Activity : Derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol have been investigated for antimalarial activities. One compound was found to be about twice as active as chloroquine against Plasmodium falciparum and showed significant in vivo activity (Barlin et al., 1991).
Applications in Oncology
- Antiproliferative Activity in Tumor Research : Certain compounds with the 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol structure have shown antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
Radiochemistry and Diagnostic Applications
- Positron Emission Tomography (PET) Tracers : Some derivatives have been studied for their potential as PET tracers in oncology, given their selective binding to σ receptors. Modifications have been made to reduce lipophilicity for better clinical application (Abate et al., 2011).
Tautomeric Properties and Applications
- Investigation of Tautomeric Properties : The tautomeric properties of derivatives, including the influence of protonation and metal salt addition, have been studied. This research aids in understanding the chemical behavior under various conditions, which is valuable in synthesis and material science (Deneva et al., 2013).
Adrenergic Activity
- Adrenergic Properties : Some derivatives have been assessed for their α and β adrenergic properties. These studies contribute to understanding their interaction with adrenergic receptors, which could be relevant in cardiovascular and neurological research (Macchia et al., 2002).
properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-15-8-10-17(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-2,4,7,14-15,18H,3,5-6,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNGHOBCSXOYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CN3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



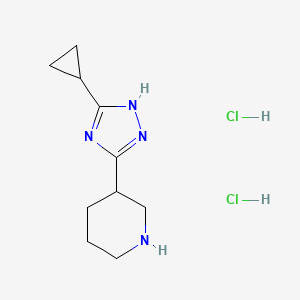


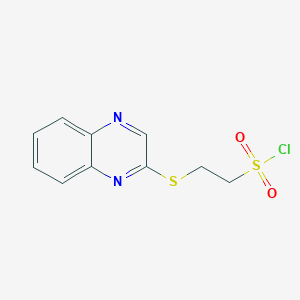
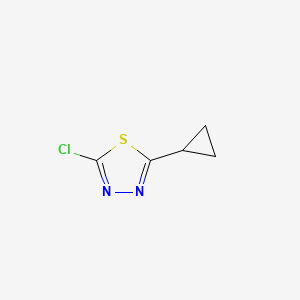
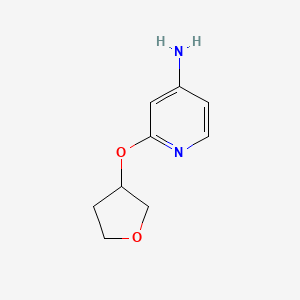
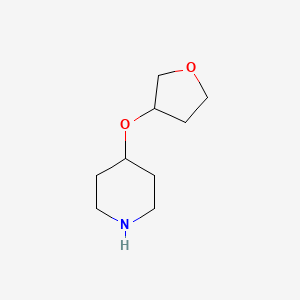


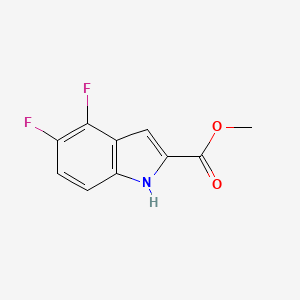


![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
